Product packaging for 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline(Cat. No.:CAS No. 312519-38-3)

3-phenyl-1H-pyrazolo[3,4-b]quinoxaline

Cat. No.: B13870819
CAS No.: 312519-38-3
M. Wt: 246.27 g/mol
InChI Key: QRUNTKQKUYHTPX-UHFFFAOYSA-N
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Description

3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a fused heterocyclic compound of significant interest in multidisciplinary research due to its versatile photophysical and biological properties. This compound serves as a key scaffold in the development of novel fluorescent materials. Its strong fluorescence in solution and solid-state makes it a promising candidate for use in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as a potential fluorescent sensor . Furthermore, the core pyrazoloquinoxaline structure is recognized for its diverse biological activities. Research indicates that derivatives of this heterocyclic system have been investigated for their potential as antibacterial, antifungal, antihypertensive, and antiproliferative agents . The compound's structure allows for further functionalization, enabling researchers to fine-tune its properties for specific applications in materials science and medicinal chemistry. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N4 B13870819 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline CAS No. 312519-38-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

312519-38-3

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

3-phenyl-2H-pyrazolo[4,3-b]quinoxaline

InChI

InChI=1S/C15H10N4/c1-2-6-10(7-3-1)13-14-15(19-18-13)17-12-9-5-4-8-11(12)16-14/h1-9H,(H,17,18,19)

InChI Key

QRUNTKQKUYHTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)N=C4C=CC=CC4=N3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Phenyl 1h Pyrazolo 3,4 B Quinoxaline

Historical Development of Synthetic Routes to Pyrazolo[3,4-b]quinoxaline Core Structures

The synthesis of the pyrazolo[3,4-b]quinoxaline core is intrinsically linked to the well-established chemistry of quinoxalines. The classical and most fundamental route to quinoxaline (B1680401) derivatives involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govmtieat.org This robust reaction has been a cornerstone of heterocyclic chemistry for over a century.

Building upon this, the development of the fused pyrazolo[3,4-b]quinoxaline system typically involves a subsequent cyclization step. Early methods often relied on the reaction of a pre-formed quinoxaline bearing suitable functional groups at the 2- and 3-positions with a hydrazine (B178648) derivative. For instance, a 2-halo-3-carbonyl quinoxaline could be treated with hydrazine to construct the pyrazole (B372694) ring. Another common precursor is a 2,3-dichloroquinoxaline, which can react with hydrazine to form the tricyclic system. These foundational multi-step approaches, while effective, often required harsh conditions and lengthy reaction times, paving the way for the development of more efficient and convergent synthetic strategies.

Specific Synthetic Approaches for 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline

The synthesis of the specifically substituted this compound has been achieved through various protocols, ranging from one-pot multicomponent reactions to carefully orchestrated multi-step pathways.

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. A notable one-pot approach for synthesizing pyrazolo[3,4-b]quinoxaline derivatives involves the condensation of a sugar (like D-glucose), an o-phenylenediamine (B120857), and a hydrazine derivative in an acidic medium. scirp.orgscirp.org In this reaction, the sugar serves as an in-situ source of the 1,2-dicarbonyl moiety required for the initial quinoxaline formation. The subsequent reaction with the hydrazine derivative leads to the fused pyrazole ring. For the target molecule, this would involve the reaction of o-phenylenediamine, phenylhydrazine (B124118), and a suitable precursor to the phenyl-substituted dicarbonyl fragment.

A common one-pot, three-component reaction involves o-phenylenediamine, a β-ketoester like ethyl benzoylacetate, and hydrazine hydrate (B1144303). This condensation proceeds under various catalytic conditions to afford the desired product in a single step.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYieldReference
o-PhenylenediaminePhenylhydrazineD-glucoseAcetic Acid, Heat3-(polyhydroxyalkyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline45-54% scirp.orgscirp.org
o-PhenylenediamineHydrazine hydrateEthyl benzoylacetateAcetic Acid, RefluxThis compoundModerate to GoodN/A

Multi-Step Synthesis Pathways

Multi-step syntheses, while often more labor-intensive, allow for greater control and purification of intermediates, which can be crucial for complex targets. A typical multi-step route to this compound begins with the synthesis of a quinoxaline intermediate.

Step 1: Quinoxaline Formation: o-Phenylenediamine is condensed with benzil (B1666583) (a 1,2-dicarbonyl compound) to form 2,3-diphenylquinoxaline (B159395). Alternatively, reaction with ethyl benzoylacetate can yield 3-phenyl-1H-quinoxalin-2-one.

Step 2: Functionalization: The quinoxaline intermediate is then functionalized to introduce reactive sites for the subsequent cyclization. For example, 2,3-diphenylquinoxaline can be oxidized, or 3-phenyl-1H-quinoxalin-2-one can be halogenated (e.g., with POCl₃) to produce 2-chloro-3-phenylquinoxaline.

Step 3: Pyrazole Ring Annulation: The functionalized quinoxaline is reacted with hydrazine hydrate. The hydrazine displaces the leaving group (e.g., the chloro group) and undergoes cyclization to form the final this compound ring system.

This stepwise approach is exemplified by the synthesis where a quinoxaline intermediate is first prepared from a sugar and o-phenylenediamine, isolated, and then condensed with phenylhydrazine hydrochloride in an acidic medium to yield the final product. scirp.orgsapub.org

Catalytic Methods Employed in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions under milder conditions with higher efficiency and selectivity. The synthesis of the quinoxaline and pyrazolo[3,4-b]quinoxaline cores has benefited significantly from a wide range of catalytic systems.

Acid Catalysis: Simple Brønsted acids like acetic acid are commonly used to promote the condensation and cyclization steps. nih.gov

Lewis Acid Catalysis: Lewis acids such as ZrCl₄, InCl₃, SnCl₄, and TiCl₄ have been shown to be effective catalysts, particularly for the synthesis of related pyrazolo[3,4-b]pyridine and quinoline (B57606) systems, by activating carbonyl groups towards nucleophilic attack. nih.govmdpi.commdpi.com

Metal Catalysis: Various metal catalysts, including copper, palladium, and iron salts, have been employed. nih.govorientjchem.org For instance, CuH₂PMo₁₁VO₄₀ supported on alumina (B75360) has been used as a heterogeneous catalyst for quinoxaline synthesis at room temperature. nih.gov Nano-magnetic metal-organic frameworks (MOFs) have also been developed as efficient and recyclable catalysts for the synthesis of related pyrazolo[3,4-b]pyridines. nih.gov

Organocatalysis: Small organic molecules can also serve as effective catalysts. L-proline, for example, has been used to catalyze the one-pot, three-component synthesis of 1H-pyrazolo[3,4-b]quinolines. researchgate.net

Catalyst TypeExample CatalystReaction Step CatalyzedConditionsAdvantageReference
Lewis AcidZrCl₄CyclizationHeat, EtOH/DMFLow toxicity, stable mdpi.com
Lewis AcidInCl₃CyclizationMicrowave irradiationHigh yield nih.gov
HeterogeneousAlumina-supported CuH₂PMo₁₁VO₄₀Quinoxaline formationRoom TemperatureRecyclable, mild conditions nih.gov
OrganocatalystL-prolineMulticomponent reactionMild conditionsGreen, metal-free researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. Key strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol. cu.edu.eg Polyethylene glycol (PEG-400) has also been used as an effective and recyclable solvent. cu.edu.eg

Catalyst Reusability: Employing heterogeneous catalysts, such as nano-magnetic MOFs or alumina-supported catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.govnih.gov

Energy Efficiency: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com

Atom Economy: Designing one-pot, multicomponent reactions that maximize the incorporation of atoms from the reactants into the final product, thus reducing byproducts. nih.gov

Strategies for Functionalization and Derivatization of the this compound Core

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Derivatization can be achieved through two primary strategies:

Synthesis from Substituted Precursors: This is the most common approach, where desired functional groups are already present on the starting materials.

Quinoxaline Ring Substitution: By starting with a substituted o-phenylenediamine (e.g., 4,5-dichloro-o-phenylenediamine), derivatives with substituents on the benzene (B151609) portion of the quinoxaline ring (e.g., 6,7-dichloro-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline) can be prepared. scirp.orgscirp.org

Phenyl Ring Substitution: Employing a substituted benzil or ethyl benzoylacetate (e.g., with methoxy, nitro, or halo groups on the phenyl ring) in the initial condensation will yield a correspondingly substituted 3-aryl derivative.

Pyrazole Ring Substitution: Using a substituted hydrazine (e.g., methylhydrazine) instead of hydrazine hydrate allows for the introduction of substituents at the N1 position of the pyrazole ring.

Post-Synthetic Modification: This involves the direct functionalization of the pre-formed pyrazolo[3,4-b]quinoxaline scaffold. While less common for this specific core, modern techniques like C-H activation and functionalization, which have been successfully applied to quinoxalin-2(1H)-ones, represent a promising future direction. mdpi.com Such methods could allow for the direct introduction of aryl, alkyl, or other groups onto the heterocyclic core, avoiding the need for de novo synthesis for each new derivative.

Modifications and Substitutions at the Phenyl Moiety

The phenyl group at the N-1 position of the pyrazole ring is a common site for introducing substituents to modulate the electronic properties of the entire molecule. The synthetic strategy generally involves utilizing a substituted phenylhydrazine derivative during the initial cyclization step.

For instance, the synthesis of 7-dimethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoxaline was achieved by refluxing N,N-dimethyl-p-nitrosoaniline with 5-amino-3-methyl-1-(p-tolyl)pyrazole in acetic acid. This demonstrates that introducing an electron-donating methyl group on the N-1 phenyl ring is readily accomplished by starting with the corresponding tolyl-substituted aminopyrazole. Similarly, other derivatives, such as those with pyridyl or pyrimidinyl groups attached to the N-1 position, have been synthesized, showcasing the wide tolerance for varied substituents at this site.

Table 1: Examples of N-1 Position Phenyl Moiety Modifications

Substituent at N-1PrecursorResulting Compound
p-tolyl5-amino-3-methyl-1-(p-tolyl)pyrazole7-dimethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoxaline
2-pyridyl5-amino-1-phenyl-3-(2-pyridyl)pyrazole7-diethylamino-3-phenyl-1-(2-pyridyl)-1H-pyrazolo[3,4-b]quinoxaline
Pyrimidinyl5-amino-3-phenyl-1-(3-trifluoromethyl-2,6-pyrimidinyl)pyrazole7-diethylamino-3-phenyl-1-(3-trifluoromethyl-2,6-pyrimidinyl)-1H-pyrazolo[3,4-b]quinoxaline

Derivatization on the Pyrazole Ring System

The C-3 position of the pyrazole ring is another key site for functionalization, directly influencing the molecule's core structure. Modifications at this position are typically introduced by selecting a precursor with the desired substituent prior to the formation of the pyrazolo[3,4-b]quinoxaline system.

Research has shown the successful incorporation of various groups at this position. For example, replacing the phenyl group with a smaller methyl group is a common modification. More complex substituents, such as a D-erythro-glycerol-1-yl group, have been introduced at the C-3 position through a one-pot condensation of D-glucose, o-phenylenediamine, and N,N-benzylphenylhydrazine hydrochloride. sapub.orgscirp.org This highlights the possibility of incorporating bulky and functionalized moieties. The choice of substituent at C-3, such as methyl versus phenyl, has been shown to impact the compound's photophysical properties.

Substituent Effects on the Quinoxaline Heterocycle

The quinoxaline portion of the molecule can be functionalized to significantly alter its electronic and solubility characteristics. Substituents are most commonly introduced on the benzo ring of the quinoxaline system. This is achieved by starting with a substituted o-phenylenediamine during the synthesis.

A notable example is the synthesis of 6,7-dichloro-3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline. scirp.orgscirp.org This was accomplished through a one-pot reaction involving D-glucose, 4,5-dichloro-o-phenylenediamine, and N,N-benzylphenylhydrazine hydrochloride. scirp.orgscirp.org The presence of the electron-withdrawing chloro groups on the quinoxaline ring is confirmed by the absence of signals for H-6 and H-7 in the ¹H NMR spectrum when compared to the unsubstituted analogue. scirp.org

Furthermore, electron-donating groups have also been successfully incorporated. Derivatives featuring N,N-dialkylamino groups at the C-7 position have been synthesized by reacting a substituted 5-aminopyrazole with an N,N-dialkyl-p-nitrosoaniline. These modifications have been shown to induce significant red shifts in the absorption and emission spectra of the compounds, demonstrating the profound effect of substituents on the quinoxaline ring on the molecule's optical properties.

Strategic Site-Selective Functionalization Techniques

Site-selective functionalization of the this compound scaffold is predominantly achieved through precursor-directed synthesis rather than by direct modification of the assembled heterocyclic core. This synthetic strategy provides precise control over the placement of substituents on each of the three distinct parts of the molecule.

Quinoxaline Moiety Functionalization : To introduce substituents onto the benzene ring of the quinoxaline system (positions 6, 7, 8, and 9), the primary strategy is to use a correspondingly substituted o-phenylenediamine as a starting material. For instance, the use of 4,5-dichloro-o-phenylenediamine selectively yields the 6,7-dichloro derivative of the final product. scirp.org

Pyrazole N-1 Phenyl Moiety Functionalization : The substituent on the phenyl ring at the N-1 position is determined by the choice of the substituted phenylhydrazine or aminopyrazole precursor. Using 1-(p-tolyl) or 1-(2-pyridyl) substituted aminopyrazoles leads directly to the desired N-1 functionalized product.

Pyrazole C-3 Moiety Functionalization : The group at the C-3 position is dictated by the precursor used to construct the pyrazole ring. For example, using a benzoylacetonitrile (B15868) precursor leads to a C-3 phenyl group, whereas a different precursor can install a methyl or a sugar-derived moiety. scirp.org

This precursor-based approach is a powerful tool for creating a diverse library of this compound derivatives with tailored properties, as the functional groups are strategically placed before the final ring-forming cyclization steps.

Advanced Characterization Techniques in Synthetic Elucidation

The structural confirmation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence for the connectivity, composition, and three-dimensional arrangement of atoms within the molecule.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the routine characterization of pyrazolo[3,4-b]quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

¹H NMR provides information on the number, environment, and connectivity of protons. For example, in the ¹H NMR spectrum of 6,7-dichloro-3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline, the absence of signals corresponding to H-6 and H-7, which are present in the unsubstituted version, confirms the dichlorination of the quinoxaline ring. scirp.org Specific proton signals for each part of the molecule, such as the phenyl, pyrazole, and quinoxaline protons, appear at characteristic chemical shifts. rsc.org

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms confirm the presence of the fused heterocyclic system and the nature of the attached functional groups. rsc.orgsemanticscholar.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com Electrospray ionization (ESI-MS) is commonly used, and the observation of the molecular ion peak (e.g., [M+H]⁺ or [M]⁺) confirms the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands can indicate the presence of C=N, C=C, and C-H bonds within the aromatic and heterocyclic systems. mdpi.com

Table 2: Representative Spectroscopic Data for a 1H-pyrazolo[3,4-b]quinoxaline Derivative

TechniqueCompoundObserved DataReference
¹H NMR 7-dimethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoxaline(300 MHz, CDCl₃) δ [ppm]: 2.44 (s, 3H), 2.83 (s, 3H), 3.22 (s, 6H), 7.09 (d, J ~ 2.7 Hz, 1H), 7.26–7.28 (m, 1H), 7.35–7.38 (m, 1H), 7.41–7.45 (m, 1H), 8.03–8.07 (m, 1H), 8.24–8.27 (m, 2H)
MS 7-dimethylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxalinem/z 304 (M⁺ + 1)

X-ray Crystallographic Analysis for Definitive Structural Elucidation

While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray diffraction provides the most definitive and unambiguous structural elucidation. This technique determines the precise spatial arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and torsional angles.

For complex heterocyclic systems like quinoxaline derivatives, X-ray crystallography confirms the planarity or non-planarity of the ring systems and the orientation of substituents. nih.gov In related quinoxaline structures, it has been shown that the heterocyclic ring can deviate from perfect planarity. nih.govnih.gov For instance, in one 3-phenyl-1-substituted quinoxalin-2-one derivative, the quinoxaline units were found to be distinctly non-planar. nih.gov

This technique also reveals crucial information about intermolecular interactions in the crystal lattice, such as π-stacking and hydrogen bonding, which govern the solid-state packing and material properties. nih.govnih.gov For example, analysis of a related 2-phenyl-quinoxaline derivative showed that molecules are connected into chains by C-H···N hydrogen bonds and linked into layers by offset π-stacking interactions. nih.gov Although a crystal structure for the parent this compound is not detailed in the provided sources, the analysis of closely related compounds demonstrates the power of this technique for absolute structure confirmation. researchgate.net

Exploration of Biological Activities and Molecular Interactions of 3 Phenyl 1h Pyrazolo 3,4 B Quinoxaline in Vitro and Pre Clinical in Vivo Models

Investigation of Enzymatic Inhibition Profiles and Kinetics

Research into the enzymatic inhibition of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline would be a critical step in elucidating its potential therapeutic applications. This would involve identifying specific enzyme targets, validating these interactions, and characterizing the kinetics and mechanism of inhibition.

Identification and Validation Methodologies for Enzyme Targets

The initial step in assessing the enzymatic inhibition profile of this compound would involve screening the compound against a panel of enzymes, often protein kinases, due to the prevalence of the quinoxaline (B1680401) scaffold in kinase inhibitors. Methodologies for target identification and validation typically include:

High-Throughput Screening (HTS): The compound would be tested against a large library of purified enzymes to identify initial "hits."

Affinity-Based Methods: Techniques such as affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, could be employed.

Computational Approaches: Molecular docking studies could predict the binding affinity of this compound to the active sites of various known enzymes.

While these are standard methodologies, specific studies applying them to identify and validate enzyme targets for this compound have not been reported.

Kinetic Analysis of Enzyme-Compound Interactions

Once a potential enzyme target is identified, a kinetic analysis is performed to understand the nature of the interaction. This involves determining key kinetic parameters. For related pyrazolo[3,4-g]quinoxaline derivatives, inhibitory potencies against Pim kinases have been described. nih.gov However, for this compound, specific kinetic data, such as its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) against any particular enzyme, is not available in the current body of scientific literature.

Table 1: Illustrative Data Table for Enzyme Inhibition Kinetics (Hypothetical)

Enzyme TargetIC50 (nM)Ki (nM)Type of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanistic Insights into Enzyme Inhibition

Further studies would be necessary to elucidate the mechanism by which this compound inhibits its target enzyme. This could involve determining whether the inhibition is competitive, non-competitive, or uncompetitive. Techniques such as Lineweaver-Burk plots, derived from enzyme activity assays performed at varying substrate and inhibitor concentrations, would be utilized. At present, there are no published studies detailing the mechanistic insights into enzyme inhibition for this compound.

Modulation of Receptor and Ion Channel Activity

The interaction of this compound with cellular receptors and ion channels represents another important area of investigation for understanding its pharmacological profile.

Receptor Binding Assays and Affinity Determination

To determine if this compound binds to specific receptors, radioligand binding assays are commonly used. These assays measure the displacement of a known radiolabeled ligand from its receptor by the test compound. The data from these assays would be used to calculate the compound's affinity for the receptor, typically expressed as a Ki value. For the broader class of 1H-pyrazolo[3,4-b]pyridines, which share a similar core structure, modulation of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been reported. nih.gov However, no such receptor binding data is currently available for this compound.

Table 2: Illustrative Data Table for Receptor Binding Affinity (Hypothetical)

Receptor TargetRadioligandKi (nM)
Data Not AvailableData Not AvailableData Not Available

Functional Assays for Receptor Activation or Antagonism

Following a binding assay, functional assays are conducted to determine the effect of the compound on receptor activity. These assays can ascertain whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site and modifies the receptor's response to its natural ligand). Common functional assays include measuring changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression. There are currently no published functional assay results for this compound.

Electrophysiological Studies on Ion Channel Modulation

Research into the direct interaction of pyrazolo[3,4-b]quinoxaline derivatives with ion channels is an emerging area. However, studies on closely related heterocyclic systems provide insights into their potential modulatory activities. For instance, derivatives of the pyrazolo[1,5-a]quinazoline scaffold have been screened using electrophysiological techniques on recombinant GABAᴀ receptors expressed in Xenopus laevis oocytes. mdpi.com These studies measured variations in the chlorine current to define the pharmacological profile of the compounds, identifying some as antagonists of the GABAᴀ receptor. mdpi.com

Similarly, a different but related scaffold, 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, has been identified as a new family of human TASK-3 potassium channel blockers. mdpi.com Using techniques such as the Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential assay and two-electrode voltage-clamp (TEVC) methods, researchers have confirmed the inhibitory effects of these compounds on potassium-induced depolarization. mdpi.com Molecular docking models suggest that these molecules bind within the central cavity of the TASK-3 channel, near the selectivity filter. mdpi.com While these findings are on related pyrazolo-fused heterocycles, they underscore the potential of the broader class of these compounds, including the this compound core, to modulate ion channel activity, a crucial aspect of cellular excitability and signaling.

Cellular Activity and Biological Pathway Modulation (Focus on fundamental cellular mechanisms in non-human models)

The this compound framework is a key feature in a variety of derivatives that demonstrate significant cellular and biological activity. These compounds have been a focal point of research for their ability to interfere with cell growth, induce cell death, and modulate critical signaling pathways.

Antiproliferative Effects on Specific Cell Lines

The antiproliferative properties of pyrazolo[3,4-b]quinoxaline derivatives and their analogues have been extensively documented against a range of microbial, fungal, and particularly, cancer cell lines. The core structure is recognized as a valuable scaffold in the development of agents that inhibit cell growth.

Derivatives of the closely related 1H-pyrazolo[3,4-b]quinoline have shown potent activity against various human solid tumor cells. nih.gov For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have demonstrated cell growth inhibition with GI₅₀ values in the nanomolar range. nih.gov Similarly, new quinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, with some compounds showing IC₅₀ values that are more potent than the reference drugs. mdpi.com Pyrazolo[3,4-g]quinoxaline derivatives have also exhibited notable antiproliferative potencies against human solid cancer cell lines such as PA1 (ovarian), PC3, and DU145 (prostate). nih.gov

The mechanism often involves the inhibition of key cellular proteins. Pyrazolo[3,4-b]quinoxalines have been identified as potent, sub-micromolar inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B, which are crucial for cell cycle progression. researchgate.net This inhibition of essential kinases contributes directly to the observed antiproliferative effects.

Antiproliferative Activity of Pyrazolo[3,4-b]quinoxaline Analogues
Compound ClassCell LineActivity (IC₅₀/GI₅₀)Reference
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-aminesVarious Cancer CellsGI₅₀ values of 16-42 nM nih.gov
Quinoxaline-based PARP-1 InhibitorsMDA-MB-436 (Breast Cancer)IC₅₀ values from 2.57 µM to 30.30 µM mdpi.com
Pyrazolo[3,4-b]quinoxalines- (CDK1/cyclin B inhibition)Sub-micromolar inhibition researchgate.net
lH-pyrazolo[3,4-b]quinolin-3-amine derivativesColon Cancer Cell Lines (HCT-116, HCT-15, etc.)Moderate to weak potencies nih.govresearchgate.net

Investigation of Apoptosis Induction Pathways

A primary mechanism through which pyrazolo[3,4-b]quinoxaline derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

Derivatives such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines are described as potent inducers of apoptosis. nih.gov Studies on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrated that they inhibit the growth of colon cancer cells specifically by inducing apoptosis. nih.govresearchgate.net

The molecular mechanisms often involve the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. The apoptotic pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3/7. plos.org For instance, a novel triazolyl-indolo-quinoxaline compound was found to induce apoptosis in gastric cancer cells by downregulating the phosphorylation of key survival proteins, STAT3 and STAT5. researchgate.net This inhibition leads to a cascade of events culminating in programmed cell death, confirmed by methods such as annexin-V staining and TUNEL assays. researchgate.net Another quinoxaline-based compound was shown to induce apoptosis and increase autophagic processes in breast cancer cells. mdpi.com

Cell Cycle Perturbation Studies

In addition to inducing apoptosis, this compound and its analogues can halt the proliferation of cells by interfering with the cell cycle. The cell cycle is a tightly regulated process, and its disruption can lead to a cessation of cell division and, in some cases, cell death.

Several studies have highlighted the ability of these compounds to cause cell cycle arrest at specific phases. For example, certain 1H-pyrazolo[3,4-b]quinoline derivatives have been shown to cause cell cycle arrest in the sub-G1 phase in colon cancer cells, which is often indicative of apoptotic cell death. nih.govresearchgate.net A novel quinoxaline derivative investigated for its PARP-1 inhibitory activity was found to cause cell growth arrest at the G2/M phase in breast cancer cells. mdpi.com

The underlying mechanism for this activity is frequently linked to the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that control the progression of the cell cycle. Pyrazolo[3,4-b]quinoxalines have been specifically identified as a new class of CDK inhibitors, which explains their ability to perturb the cell cycle. researchgate.net Similarly, related pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle by inhibiting CDK2 and/or CDK9. nih.gov

Effects of Pyrazolo[3,4-b]quinoxaline Analogues on Cell Cycle
Compound ClassCell LineEffectMechanismReference
lH-pyrazolo[3,4-b]quinolin-3-amine derivativesColon CancerSub-G1 arrestApoptosis induction nih.govresearchgate.net
Quinoxaline-based PARP-1 InhibitorMDA-MB-436 (Breast Cancer)G2/M phase arrest- mdpi.com
Pyrazolo[3,4-b]pyridine derivativesMCF7, HCT-116, HelaCell cycle arrestInhibition of CDK2 and/or CDK9 nih.gov
Pyrazolo[3,4-b]quinoxalines-AntiproliferativeInhibition of CDK1/cyclin B researchgate.net

Modulation of Gene Expression and Protein Synthesis Pathways

The biological effects of this compound derivatives are rooted in their ability to modulate gene expression and protein activity. A triazolyl-indolo-quinoxaline derivative was found to suppress the activation of the JAK-STAT signaling pathway. researchgate.net It achieved this by inhibiting the phosphorylation of upstream kinases like JAK1, JAK2, and Src, and by upregulating the expression of the protein tyrosine phosphatase PTPεC, a negative regulator of the pathway. This modulation of protein phosphorylation and expression ultimately leads to the inhibition of STAT3/STAT5 transcription factors, which are crucial for cancer cell survival and proliferation. researchgate.net

Furthermore, certain indolo[2,3-b]quinoxaline hybrids have demonstrated the ability to reduce viral gene expression, highlighting their potential in antiviral contexts. nih.gov The inhibition of protein kinases such as CDKs by pyrazolo[3,4-b]quinoxalines is another prime example of modulating protein synthesis pathways, as these kinases control the activity of numerous proteins involved in cell cycle progression and transcription. researchgate.netnih.gov

Assessment of Antioxidant and Pro-oxidant Activities

The quinoxaline scaffold and its derivatives have been investigated for their ability to act as either antioxidants, which neutralize harmful reactive oxygen species (ROS), or pro-oxidants, which promote their formation.

Several studies have reported the antioxidant properties of quinoxaline derivatives. For example, novel ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole (B372694) analogues have been shown to possess significant scavenging activities against free radicals. researchgate.net The antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, with some compounds demonstrating considerable potential as radical scavengers. rsc.orgnih.gov

Conversely, some related compounds exert their cytotoxic effects through a pro-oxidant mechanism. A novel pyrazolo[3,4-h]quinoline derivative was found to induce a form of cell death known as paraptosis in breast cancer cells by triggering the production of ROS and causing endoplasmic reticulum (ER) stress. mdpi.com This indicates that depending on the specific substitutions and the cellular context, the pyrazolo-quinoxaline scaffold can participate in redox modulation from both an antioxidant and a pro-oxidant standpoint.

Antimicrobial Activity against Pathogenic Strains

There is currently no available data in the public scientific literature detailing the in vitro antimicrobial activity of this compound against specific pathogenic bacterial or fungal strains. Studies on related compounds suggest that the pyrazolo[3,4-b]quinoxaline scaffold is of interest to medicinal chemists for developing new antimicrobial agents; however, minimum inhibitory concentration (MIC) values or other quantitative measures of antimicrobial efficacy for the named compound have not been reported.

Evaluation in Non-Human In Vivo Models

Comprehensive searches of scientific databases yielded no studies on the in vivo evaluation of this compound in non-human models. This indicates a lack of published research into the pharmacodynamics and bioavailability of this specific compound.

Pharmacodynamic Studies in Relevant Animal Models

No pharmacodynamic studies of this compound in animal models have been found in the available literature. Such studies would be essential to understand the compound's mechanism of action and its physiological effects in a living organism, but this research has not yet been published.

Exploration of Bioavailability and Distribution in Animal Systems

There is no available information regarding the bioavailability, distribution, metabolism, or excretion (ADME) of this compound in any animal system. These crucial pharmacokinetic parameters have not been reported, leaving a significant void in the understanding of how the compound is processed by and behaves within a living organism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenyl 1h Pyrazolo 3,4 B Quinoxaline Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is intricately linked to the nature and position of substituents on its three main components: the phenyl ring, the pyrazole (B372694) ring, and the quinoxaline (B1680401) moiety.

Modifications to the phenyl ring at the 3-position have been shown to be a important determinant of biological activity. The electronic and steric properties of substituents on this ring can significantly influence the potency and selectivity of the compounds. For instance, in related pyrazolo[3,4-b]pyridine analogs, the introduction of electron-donating groups at the para position of a phenyl ring has been found to be crucial for activity. nih.govmdpi.com

A hypothetical SAR study on this compound derivatives as kinase inhibitors might yield data similar to that observed in analogous heterocyclic systems. The following interactive table illustrates potential trends:

CompoundR (Phenyl Ring Substituent)IC₅₀ (nM)Selectivity Profile
1a H150Moderate
1b 4-OCH₃50High
1c 4-Cl120Moderate
1d 4-NO₂250Low
1e 3,4-(OCH₃)₂35Very High

Note: This data is illustrative and based on trends observed in structurally related kinase inhibitors.

These illustrative findings suggest that electron-donating groups, such as methoxy, at the para position of the phenyl ring can enhance potency. This could be attributed to favorable interactions with the target protein's active site. Conversely, electron-withdrawing groups like a nitro group may diminish activity.

The pyrazole ring offers several positions for substitution, with the N1 position being particularly significant. In studies of related pyrazolo[3,4-b]pyridine derivatives, maintaining an unsubstituted N-H group on the pyrazole ring was found to be essential for potent activity. nih.gov This suggests that the N-H group may act as a crucial hydrogen bond donor in interactions with biological targets.

Furthermore, substitutions at other positions of the pyrazole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its biological profile. For example, the introduction of small alkyl or aryl groups could alter the compound's lipophilicity and, consequently, its cell permeability and target engagement.

The quinoxaline moiety provides a large surface area for interaction with biological targets and offers multiple sites for modification. General SAR studies on quinoxaline derivatives have shown that substitutions on the benzo part of the ring system can significantly impact their anticancer activity. mdpi.comnih.gov For instance, the introduction of methyl or chloro groups can alter the electronic distribution and planarity of the ring system, leading to changes in biological activity. nih.gov

In the context of this compound, modifications to the quinoxaline ring could influence π-π stacking interactions with aromatic residues in a protein's binding site. The position and nature of substituents can fine-tune these interactions, leading to improved potency and selectivity.

Identification of Key Pharmacophoric Elements for Molecular Interactions

Based on SAR studies of the pyrazolo[3,4-b]quinoxaline scaffold and its analogs, several key pharmacophoric elements have been identified. These include:

A hydrogen bond donor: The N-H group of the pyrazole ring is often a critical hydrogen bond donor. nih.gov

An aromatic ring system: The fused pyrazolo[3,4-b]quinoxaline core provides a rigid scaffold for π-π stacking and other hydrophobic interactions.

A substituted phenyl ring: This group acts as a key recognition element, with its substituents modulating target affinity and selectivity.

Specific substitution patterns: The presence of particular substituents at defined positions on the core structure is crucial for high-potency biological activity.

Correlation of Structural Features with Specific Biological Targets and Mechanisms

The pyrazolo[3,4-b]quinoxaline scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases. nih.gov For instance, certain pyrazolo[3,4-g]quinoxaline derivatives have demonstrated inhibitory activity against Pim kinases. nih.gov

The structural features of these molecules can be correlated with their mechanism of action. For example, the planar aromatic system can intercalate into DNA or bind to the ATP-binding site of kinases. The specific substitution patterns then determine the selectivity for different kinase subfamilies.

Application of SAR Insights for Rational Design of Novel Analogs

The knowledge gained from SAR and SPR studies is instrumental in the rational design of novel this compound analogs with improved therapeutic potential. By understanding which structural modifications lead to enhanced activity and selectivity, medicinal chemists can design new compounds with a higher probability of success.

For example, based on the insight that a para-methoxy group on the 3-phenyl ring is beneficial for activity, new analogs could be designed with other electron-donating groups at this position to further optimize interactions with the target. Similarly, the importance of the pyrazole N-H group as a hydrogen bond donor can guide the design of new derivatives that maintain this key interaction while exploring other modifications to improve properties such as solubility and metabolic stability. This rational, structure-based approach accelerates the discovery of new and more effective therapeutic agents. nih.gov

Computational and Theoretical Chemistry Studies of 3 Phenyl 1h Pyrazolo 3,4 B Quinoxaline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline might interact with biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

Docking simulations place the this compound molecule into the three-dimensional structure of a target protein's active site. Algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. ekb.eguomustansiriyah.edu.iq

For instance, in studies of related quinoxaline (B1680401) derivatives targeting VEGFR-2, a key protein in angiogenesis, docking simulations have successfully predicted binding affinities in the range of -11 to -17 kcal/mol. ekb.eg Similar studies on pyrazolo-based kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) have also used docking to reveal specific binding modes within the ATP-binding pocket. nih.gov For this compound, simulations would likely predict its planar heterocyclic core fitting into the hydrophobic ATP-binding region of a kinase, with the phenyl substituent exploring adjacent pockets to form additional interactions.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target.
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kinase AXXXX-9.5LEU83, VAL91, LYS105, PHE159
Kinase BYYYY-8.8ALA65, ILE78, GLU110, ASP165

Beyond predicting affinity, docking simulations elucidate the specific non-covalent interactions that stabilize the ligand-target complex. For an aromatic system like this compound, these interactions are critical for its biological activity.

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[3,4-b]quinoxaline core can act as hydrogen bond acceptors, while the N-H group of the pyrazole (B372694) ring can act as a hydrogen bond donor. These interactions typically occur with amino acid residues in the "hinge region" of kinase active sites, a common anchoring point for inhibitors. nih.gov For example, docking studies of 3H-pyrazolo[4,3-f]quinoline inhibitors with FLT3 kinase showed a key interaction between the pyrazolo group and the hinge residue Cys694. nih.gov

π-Stacking and Hydrophobic Interactions: The planar, electron-rich pyrazolo[3,4-b]quinoxaline ring system and the 3-phenyl substituent are ideally suited for π-π stacking and hydrophobic interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) in the active site. These interactions are fundamental for securing the ligand within the hydrophobic pocket of the target protein. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tiu.edu.iqresearchgate.net

To develop a QSAR model for a series of this compound analogs, researchers would first synthesize a library of related compounds with varying substituents. The biological activity of these compounds, for example, their half-maximal inhibitory concentration (IC50) against a specific cancer cell line, is then measured. nih.govnanobioletters.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the biological activity with calculated molecular descriptors. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power, assessed through internal (Q²) and external validation (pred_r²). nih.govnih.gov Studies on quinoxaline derivatives as anticancer agents have successfully developed 2D-QSAR models with good statistical significance (e.g., R² = 0.78, Q² = 0.71, pred_r² = 0.68). nih.gov

Table 2: Example of a Predictive QSAR Model Equation and its Statistical Quality.
QSAR Model Equationpred_r²
pIC₅₀ = 0.65(LogP) - 0.21(TPSA) + 0.05*(MW) + 2.540.850.780.75

The true power of QSAR lies in the interpretation of the molecular descriptors that appear in the final model, as they provide insight into the structural features that govern biological activity. nih.govresearchgate.net

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. For instance, a descriptor related to molecular branching might suggest that more compact molecules are more active.

Electronic/Electrostatic Descriptors: Descriptors like dipole moment or the partial charge on specific atoms can be crucial. A QSAR model for quinoxaline derivatives identified descriptors like Zcomp Dipole and dispersive energy as important, indicating that the electronic distribution within the molecule significantly influences its anticancer activity. nih.gov

Hydrophobic Descriptors (e.g., LogP): The LogP value, which represents a molecule's lipophilicity, often appears in QSAR models. A positive coefficient for LogP would suggest that increasing the hydrophobicity of the this compound scaffold could lead to enhanced biological activity, possibly by improving cell membrane permeability.

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org DFT calculations provide a deep understanding of the intrinsic electronic properties of this compound, which underpin its reactivity and intermolecular interactions. nih.gov

DFT is used to determine the molecule's optimized geometry, corresponding to its most stable three-dimensional shape. Furthermore, it allows for the calculation of several key quantum chemical parameters:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, MEP maps would highlight the electronegative nitrogen atoms as sites susceptible to electrophilic attack or hydrogen bonding.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like electronegativity, chemical hardness, and softness can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions and biological systems.

Table 3: Representative Quantum Chemical Parameters for this compound Calculated Using DFT.
ParameterCalculated Value (Illustrative)Significance
EHOMO-6.2 eVElectron-donating ability
ELUMO-2.5 eVElectron-accepting ability
Energy Gap (ΔE)3.7 eVChemical reactivity and stability
Dipole Moment3.1 DebyeMolecular polarity

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic behavior of this compound is governed by its extended π-conjugated system, which includes the fused pyrazole, quinoxaline, and appended phenyl rings. Density Functional Theory (DFT) is a commonly employed method to model this system, with the B3LYP functional and a basis set like 6-311++G(d,p) offering a reliable balance of accuracy and computational cost for such organic molecules. rsc.org

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic transitions and reactivity of the molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For pyrazolo[3,4-b]quinoxaline systems, the HOMO is typically distributed across the electron-rich quinoxaline and pyrazole core, while the LUMO is also delocalized over the entire fused ring system. The presence of the C3-phenyl group further extends this conjugation.

In related 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline systems, it has been noted that the pyrazolo[3,4-b]quinoxaline core acts as a better electron acceptor compared to the analogous pyrazolo[3,4-b]quinoline system. researchgate.net This suggests a lower LUMO energy for the quinoxaline derivative. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter; a smaller gap generally implies that the molecule is more easily excitable and more chemically reactive. rsc.org

Table 1: Representative Frontier Molecular Orbital Properties for a Pyrazolo[3,4-b]quinoxaline Scaffold

ParameterCalculated Value (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-2.55Energy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO Gap)3.65Energy gap, indicative of kinetic stability

Note: Values are representative, based on DFT calculations of structurally similar pyrazolo[3,4-b]quinoline systems and are presented for illustrative purposes. rsc.org

Prediction of Stability, Reactivity, and Acidity/Basicity

The HOMO-LUMO energies derived from DFT calculations allow for the determination of various global reactivity descriptors that predict the molecule's stability and reactivity. These quantum chemical parameters provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high kinetic stability and low reactivity. nih.gov Softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity to react.

Electronegativity (χ) : This parameter measures the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This descriptor, defined as ω = χ² / (2η), quantifies the ability of a molecule to accept electrons, acting as an electrophile.

The acidity and basicity of the molecule can be predicted by examining its Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the quinoxaline and pyrazole rings are expected to be the most electron-rich regions, representing the primary sites for protonation (basicity).

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Property
Chemical Hardness (η)(ELUMO - EHOMO) / 2High value suggests high stability
Chemical Softness (S)1 / ηLow value suggests low reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 2Moderate-to-high value expected
Electrophilicity Index (ω)χ² / (2η)Indicates ability to act as an electron acceptor

Note: Qualitative predictions are based on the general electronic properties of the pyrazolo[3,4-b]quinoxaline scaffold.

Simulations of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods can simulate spectroscopic data, providing a powerful complement to experimental characterization.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For molecules like 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, the low-energy absorption bands are typically assigned to π → π* transitions involving the HOMO and LUMO. researchgate.net The simulations can also account for solvent effects, which is crucial as the spectral properties of such dyes can be highly solvatochromic. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts (¹H and ¹³C) of organic molecules. These calculations provide theoretical spectra that can be directly compared with experimental data to confirm chemical structures. The accuracy of the predicted shifts depends on the level of theory and the inclusion of solvent effects.

Table 3: Representative Simulated Spectroscopic Data

Spectroscopy TypeParameterPredicted ValueTransition/Assignment
UV-Vis (TD-DFT)λmax 1~390-410 nmS0 → S1 (π → π*)
UV-Vis (TD-DFT)Oscillator Strength (f)> 0.1Allowed electronic transition
¹H NMR (GIAO)Aromatic Protons~7.5-9.0 ppmProtons on quinoxaline and phenyl rings
¹³C NMR (GIAO)Aromatic Carbons~110-150 ppmCarbons of the fused heterocyclic system

Note: Values are illustrative, based on published data for closely related 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While quantum mechanical calculations typically focus on a single, energy-minimized conformation, Molecular Dynamics (MD) simulations introduce temperature and time to explore the molecule's dynamic behavior. MD simulations are particularly useful for conformational analysis and studying interactions with biological macromolecules. nih.gov

For this compound, a key conformational feature is the rotation of the C3-phenyl ring relative to the planar pyrazoloquinoxaline core. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial, as the molecule's conformation can significantly impact its photophysical properties and its ability to bind to a protein target. researchgate.net

In the context of drug discovery, MD simulations are essential for studying the stability of a ligand-protein complex identified through molecular docking. By simulating the complex in an aqueous environment over time (typically tens to hundreds of nanoseconds), researchers can assess the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.gov

Table 4: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex

ParameterTypical Value/Method
Force FieldAMBER, CHARMM, GROMOS
Solvent ModelExplicit (e.g., TIP3P water)
Simulation Time50 - 200 ns
Temperature300 K
Pressure1 atm
Analysis MetricsRMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/GBSA)

Pharmacophore Modeling and Virtual Screening Applications for Novel Scaffolds

The this compound scaffold is a promising starting point for designing inhibitors of various protein targets, particularly protein kinases. nih.gov Pharmacophore modeling and virtual screening are powerful computational strategies to leverage this scaffold for the discovery of new, potent ligands.

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). A model can be generated based on the structure of a known ligand in its protein-bound conformation (structure-based) or by aligning a set of known active molecules (ligand-based).

For the pyrazolo[3,4-b]quinoxaline scaffold, a pharmacophore model could be developed based on its known activity as a cyclin-dependent kinase (CDK) inhibitor. nih.gov The model would likely feature the quinoxaline nitrogens as HBA, the pyrazole N-H as an HBD, and the phenyl group as a hydrophobic/aromatic feature.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that match the required features. This virtual screening process can rapidly identify a smaller, more manageable set of "hit" compounds for subsequent experimental testing, significantly accelerating the early stages of drug discovery.

Table 5: Hypothetical Pharmacophore Model for a Pyrazolo[3,4-b]quinoxaline-Based Kinase Inhibitor

Feature TypeNumber of FeaturesPotential Molecular Origin
Hydrogen Bond Acceptor (HBA)2Nitrogen atoms of the quinoxaline ring
Hydrogen Bond Donor (HBD)1N-H group of the pyrazole ring
Aromatic Ring (AR)2Fused quinoxaline system, C3-phenyl group
Hydrophobic Feature (HY)1Phenyl group

Note: This model is illustrative, based on the chemical structure and known biological activities of related pyrazoloquinazoline inhibitors. researchgate.net

Potential Applications in Chemical Biology and Advanced Materials Research Non Clinical Focus

Development as Fluorescent Probes for Biological Systems

The inherent fluorescence of the pyrazolo[3,4-b]quinoxaline core is a key feature driving its exploration for biological imaging and sensing. The ability to absorb and emit light in the visible spectrum allows for the visualization and quantification of biological processes and analytes.

Photophysical Properties and Spectroscopic Characterization

The photophysical characteristics of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline and its derivatives are central to their function as fluorescent probes. The presence of a phenyl group at the C3 position of the pyrazole (B372694) ring has been shown to enhance fluorescence by increasing the contribution of π-π* electronic transitions. The core structure is characterized by absorption and emission maxima that can be tuned by modifying substituents on the heterocyclic rings.

Derivatives of 1H-pyrazolo[3,4-b]quinoxaline often exhibit positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon is indicative of an intramolecular charge-transfer (ICT) character in the excited state. For instance, studies on related derivatives with electron-donating groups have shown that the fluorescence quantum yield can be near unity in moderately polar solvents, with emission typically in the green region of the spectrum (around 520–540 nm).

Spectroscopic characterization is typically performed using UV-Vis absorption and fluorescence emission spectroscopy. The structural integrity and purity of these compounds are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Photophysical Data for Selected 1H-Pyrazolo[3,4-b]quinoxaline Derivatives in Solution

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF)
Derivative 1 Toluene 436 496 0.51
Derivative 1 Dichloromethane 458 536 0.98
Derivative 1 Acetonitrile 457 540 0.82
Derivative 2 Toluene 443 502 0.55
Derivative 2 Dichloromethane 465 544 0.99
Derivative 2 Acetonitrile 464 551 0.81

Data adapted from studies on 7-(dialkylamino)-substituted 1,3-disubstituted-1H-pyrazolo[3,4-b]quinoxalines.

Applications in Cellular Imaging and Staining (non-human cells)

While the favorable photophysical properties of this compound suggest its potential as a fluorescent dye for cellular imaging, specific studies demonstrating its use for staining non-human cells are limited in the reviewed literature. However, the broader class of quinoxaline (B1680401) derivatives has been utilized in biological imaging contexts. For example, certain derivatives have been screened for protective effects on hair cells in zebrafish larvae, a process that involves fluorescence microscopy to visualize the cells. This indicates the general compatibility of the quinoxaline scaffold with biological imaging systems. The development of this compound as a specific cellular stain remains an area for future research.

Utilization as Biosensors and Chemo-sensors

The pyrazoloquinoxaline framework is a promising scaffold for the design of fluorescent chemosensors. The principle behind these sensors is the modification of the core fluorophore with a receptor unit that can selectively bind to a target analyte (e.g., a metal ion). This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength, often through mechanisms like photoinduced electron transfer (PET).

Research on the closely related 1H-pyrazolo[3,4-b]quinoline scaffold has demonstrated the viability of this approach. Derivatives of this class have been successfully developed as fluorescent sensors for various cations. For instance, a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline equipped with a dipicolylamine receptor at the C4 position was shown to be a sensitive and selective sensor for zinc (Zn²⁺) cations, exhibiting a significant enhancement of fluorescence upon complexation. This sensor was also tested for its performance in eukaryotic cells. The success with the quinoline-based system strongly suggests that this compound could be similarly functionalized to create novel sensors for biologically and environmentally important analytes.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The planar, aromatic structure of this compound makes it an attractive building block for supramolecular chemistry. Its potential to engage in π-π stacking and hydrogen bonding interactions could enable the construction of well-defined, self-assembled architectures. However, a review of the current scientific literature indicates that the specific exploration of this compound in the context of host-guest systems and other supramolecular assemblies is not extensively documented. This represents a largely untapped area of research where the compound could be investigated for applications such as molecular recognition, self-healing materials, or the formation of complex nanostructures.

Investigation as Components in Organic Electronic Materials

The delocalized π-electron system and inherent charge-transfer characteristics of pyrazolo[3,4-b]quinoxalines make them promising candidates for use in organic electronic materials. Their electron-accepting quinoxaline core, combined with the potential for electron-donating or -withdrawing substituents, allows for the tuning of electronic energy levels (HOMO/LUMO) to suit various device applications.

Organic Light-Emitting Diodes (OLEDs) Applications

One of the most explored applications for 1H-pyrazolo[3,4-b]quinoxaline derivatives is as emissive materials in Organic Light-Emitting Diodes (OLEDs). These compounds can be used as fluorescent dopants within a host material in the emissive layer of an OLED device. Their high fluorescence quantum yields are critical for achieving high device efficiency.

In a notable study, several new 1H-pyrazolo[3,4-b]quinoxaline derivatives, including a 3-phenyl substituted version, were synthesized and investigated as green-emitting dopants. These materials were incorporated into a multilayer OLED device structure. The devices exhibited bright green electroluminescence with high efficiencies and excellent color purity, demonstrating the suitability of this class of compounds for display and lighting applications.

Table 2: Performance of an OLED Device Using a 7-(diethylamino)-3-phenyl-1-(pyridyl)-1H-pyrazolo[3,4-b]quinoxaline Dopant

Host Material Device Configuration Dopant Concentration Max. Efficiency (cd/A) Peak Emission (nm)
Alq₃ ITO/NPB/Alq₃:Dopant/Alq₃/Mg:Ag 1% 7.5 536

Data adapted from Wang et al. ITO: Indium Tin Oxide, NPB: N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine, Alq₃: Tris(8-hydroxyquinolinato)aluminium.

The research in this area highlights the potential of this compound and its analogues to serve as efficient and stable emitters in the next generation of organic electronic devices.

Organic Photovoltaics (OPVs) and Other Optoelectronic Devices

The unique photophysical properties of the this compound scaffold have positioned it and its derivatives as promising candidates for applications in optoelectronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). Research has focused on harnessing the inherent fluorescence and charge-transporting capabilities of this heterocyclic system.

Derivatives of 1H-pyrazolo[3,4-b]quinoxaline have been synthesized and investigated as highly efficient dopants for OLEDs. rsc.orgrsc.org These compounds, particularly those functionalized with N,N-dialkylamino groups, exhibit strong green light emission. rsc.orgrsc.org Studies have shown that these materials can achieve fluorescence quantum yields approaching unity in solutions of moderate polarity. rsc.org The photoluminescent behavior is sensitive to the solvent environment, with absorption and emission maxima shifting to longer wavelengths (a red shift) as solvent polarity increases. rsc.org

In the context of device fabrication, these pyrazolo[3,4-b]quinoxaline derivatives have been successfully incorporated as dopants in a host material, a common strategy to enhance the efficiency and color purity of OLEDs. For instance, when doped into a host layer of tris-(8-hydroxyquinolinato)aluminium (Alq3), the devices demonstrated bright green electroluminescence. These OLEDs, constructed with a standard configuration of indium-tin oxide (ITO) coated glass/NPB/Alq3:Dopant/Alq3/Mg:Ag, have achieved notable performance metrics. Efficiencies ranging from 7.5 to 9.7 cd/A have been reported, with the emitted light peaking between 536 and 552 nm. rsc.org A key feature of these devices is the narrow full bandwidth at half intensity (FWHM), which is in the range of 68–75 nm, indicating good color purity for the green emission. rsc.org

While much of the focus has been on emissive applications, the photovoltaic properties of related structures have also been noted, suggesting potential, albeit less explored, utility in organic photovoltaics. researchgate.net The fundamental pyrazolo[3,4-b]quinoxaline structure is part of a broader class of quinoxaline derivatives that are investigated for their electron-transporting or hole-blocking capabilities in OLEDs and as components in push-pull chromophores for various optoelectronic applications. nih.gov

The research highlights the tunability of the pyrazolo[3,4-b]quinoxaline core, allowing for the synthesis of materials with specific photophysical properties tailored for high-efficiency optoelectronic devices.

Table 1: Performance of OLEDs using 1H-pyrazolo[3,4-b]quinoxaline Derivatives as Dopants

Device Configuration Peak Emission (nm) Efficiency (cd/A) FWHM (nm) Emission Color
ITO/NPB/Alq3:Dopant/Alq3/Mg:Ag 536–552 7.5–9.7 68–75 Bright Green

Data sourced from studies on N,N-dialkylamino substituted 1H-pyrazolo[3,4-b]quinoxaline derivatives. rsc.org

Role as Catalysts or Ligands in Advanced Organic Synthesis

The application of this compound and its close derivatives as catalysts or ligands in advanced organic synthesis is not a widely documented area of research. The core structure contains multiple nitrogen atoms which, in principle, could act as coordination sites for metal centers, suggesting potential as a ligand in catalysis. Heterocyclic compounds containing nitrogen are fundamental components of many successful ligands in transition-metal catalysis.

However, the existing scientific literature primarily focuses on the synthesis of the pyrazolo[3,4-b]quinoxaline scaffold itself and its subsequent evaluation for biological or materials science applications. scirp.orgnih.gov Numerous synthetic methods, such as the condensation of o-phenylenediamines with appropriate pyrazole precursors, have been developed to access this heterocyclic system. scirp.orgsapub.org While these syntheses may employ catalysts to facilitate the reaction, the pyrazolo[3,4-b]quinoxaline product is the target molecule, not a component of the catalytic system. mdpi.com

A thorough review of current research indicates a lack of studies where this compound is explicitly used as a ligand to form a catalytically active metal complex or as an organocatalyst itself. Its potential in this capacity remains a largely unexplored field. Future research could investigate the coordination chemistry of this scaffold with various transition metals to explore its potential catalytic activities in reactions such as cross-coupling, hydrogenation, or oxidation.

Future Directions and Emerging Research Avenues for 3 Phenyl 1h Pyrazolo 3,4 B Quinoxaline

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of the 1H-pyrazolo[3,4-b]quinoline core, the foundational structure of the title compound, has been a subject of research for over a century. nih.gov Traditional methods such as the Friedländer condensation have been widely employed. nih.govmdpi.com This reaction involves the condensation of an o-aminocarbonyl compound with a carbonyl compound containing an active α-methylene group. mdpi.com Other established routes include syntheses starting from anthranilic acid derivatives and multicomponent reactions. nih.govmdpi.com

However, the future of synthesizing 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline and its analogs lies in the development of more advanced and efficient methodologies. A key focus will be on improving reaction yields, reducing the number of synthetic steps, and enhancing regioselectivity. Modern synthetic strategies that are gaining traction include:

Microwave-assisted synthesis: This technique has the potential to significantly shorten reaction times and improve yields in the synthesis of pyrazolo[3,4-b]quinoline derivatives. mdpi.com

One-pot reactions and multicomponent reactions (MCRs): These approaches are highly desirable as they combine multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. purdue.edu

Catalyst-driven processes: The use of novel catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions and improved control over the synthesis. For instance, the use of various Lewis acids has been explored to enhance reaction yields. mdpi.com

Flow chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, which are crucial for the large-scale production of these compounds.

The development of these advanced synthetic methods will be instrumental in creating a diverse library of this compound derivatives with tailored properties for various applications.

Integrated Omics Approaches for Comprehensive Biological Profiling (Non-human models)

While the biological activities of pyrazolo[3,4-b]quinoxaline derivatives have been explored, a comprehensive understanding of their molecular mechanisms of action is often lacking. Integrated "omics" approaches, including genomics, proteomics, and metabolomics, offer a powerful toolkit for the in-depth biological profiling of these compounds in non-human models.

Proteomics , for example, can be employed to identify the protein targets of this compound and to understand its impact on cellular signaling pathways. A study on quinoxaline (B1680401) derivatives has already demonstrated the utility of proteomics in elucidating their effects on the protozoan parasite Entamoeba histolytica. nih.gov Future research could apply similar techniques to investigate the effects of this compound in preclinical models of human diseases. This could involve treating cells or animal models with the compound and then using mass spectrometry-based proteomics to analyze changes in protein expression and post-translational modifications. Affinity chromatography using immobilized pyrazolo[3,4-b]quinoxalines is another approach to identify the intracellular targets of this family of compounds. nih.gov

Metabolomics can provide insights into the metabolic pathways affected by the compound, while genomics can help identify genetic factors that influence sensitivity or resistance to its effects. The integration of data from these different omics platforms will provide a holistic view of the biological activity of this compound, facilitating the identification of novel therapeutic targets and biomarkers of response.

Development of Novel Computational Tools and Machine Learning Models for Predictive Analysis

Computational tools are playing an increasingly important role in drug discovery and materials science. For this compound, the development of novel computational models can accelerate the design and optimization of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of focus. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov Machine learning algorithms, such as support vector machines (SVM) and genetic algorithms, are being used to develop predictive QSAR models for various heterocyclic compounds, including quinoxaline and pyrazoline derivatives. nih.govnih.govjmpas.com These models can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking and molecular dynamics simulations are other powerful computational techniques that can be used to study the interactions of this compound with its biological targets at the atomic level. nih.gov These methods can provide insights into the binding mode of the compound and help in the rational design of more potent and selective analogs. Furthermore, Density Functional Theory (DFT) computations can be employed to understand the electronic and photophysical properties of these molecules, aiding in the design of new materials for optoelectronic applications. rsc.org

Computational ApproachApplication in this compound Research
QSAR Modeling Predict biological activity and physicochemical properties of new derivatives. nih.govnih.govjmpas.com
Molecular Docking Elucidate the binding mode of the compound with its biological targets. nih.gov
Molecular Dynamics Simulate the dynamic behavior of the compound-target complex over time.
DFT Calculations Investigate the electronic structure and photophysical properties for materials science applications. rsc.org

Exploration of Unconventional Biological Targets and Mechanisms of Action

The pyrazolo[3,4-b]quinoxaline scaffold has been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov However, much of the research has focused on conventional biological targets. A significant future direction is the exploration of unconventional targets and novel mechanisms of action for this compound and its derivatives.

One promising area is the targeting of protein kinases . Pyrazolo[3,4-b]quinoxalines have been identified as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and various signaling pathways. nih.gov Further investigation into the kinase inhibitory profile of this compound could reveal novel therapeutic opportunities in cancer and neurodegenerative diseases. Additionally, pyrazolo[3,4-g]quinoxaline derivatives have shown inhibitory potency against Pim kinases, another important class of cancer targets. nih.gov

Beyond kinases, there is potential for these compounds to interact with other unconventional targets, such as those involved in epigenetic regulation or protein-protein interactions. The use of chemoproteomics and other target identification strategies will be crucial in uncovering these novel mechanisms of action.

Expansion into New Materials Science and Nanotechnology Applications

The fluorescent properties of pyrazolo[3,4-b]quinolines have been recognized for a long time, with early observations of their intense fluorescence. nih.govmdpi.com This has led to their exploration as fluorescent sensors for cations. nih.govmdpi.com More recently, their potential in organic light-emitting diodes (OLEDs) has been investigated. nih.govrsc.orgrsc.org Derivatives of 1H-pyrazolo[3,4-b]quinoxaline have been used as dopants in OLEDs, showing bright green emission with high efficiencies. rsc.orgrsc.org

The future in this area lies in the expansion of this compound into new materials science and nanotechnology applications. This could include:

Development of advanced fluorescent probes: By functionalizing the this compound core with specific recognition moieties, novel fluorescent sensors for a wider range of analytes, including biomolecules and environmental pollutants, can be designed.

Non-linear optical (NLO) materials: The extended π-conjugated system of the pyrazolo[3,4-b]quinoxaline scaffold suggests potential for NLO applications, which are important for technologies such as optical data storage and telecommunications.

Organic photovoltaics (OPVs): The electron-accepting nature of the quinoxaline moiety makes these compounds potential candidates for use as non-fullerene acceptors in organic solar cells.

Nanoparticle functionalization: The incorporation of this compound onto the surface of nanoparticles could lead to the development of novel nanomaterials with unique optical and electronic properties for applications in bioimaging and drug delivery.

Challenges and Opportunities in Pyrazolo[3,4-b]quinoxaline Research

Despite the significant potential of this compound, several challenges remain in its research and development. The synthesis of complex derivatives can be challenging, requiring multi-step procedures and optimization of reaction conditions. A deeper understanding of the structure-activity and structure-property relationships is also needed to guide the rational design of new compounds. Furthermore, the lack of comprehensive biological profiling, particularly using omics technologies, limits our understanding of the full therapeutic potential and potential off-target effects of these compounds.

However, these challenges also present significant opportunities. The development of novel synthetic methodologies will not only overcome existing synthetic hurdles but also open up new avenues for chemical space exploration. The application of integrated omics and advanced computational tools will provide unprecedented insights into the biological and material properties of these compounds, accelerating their development for various applications. The exploration of unconventional biological targets and new materials science applications holds the promise of discovering novel therapeutics and advanced materials with transformative potential.

Q & A

Q. Tables for Reference

Table 1 : Synthetic Routes for Pyrazoloquinoxaline Derivatives

MethodYield (%)Key IntermediateReference
Condensation with o-phenylenediamine65–75Furo[3,4-b]quinoxaline
Fischer carbene coupling50–60Chromium carbene complex

Table 2 : Biological Activities of Selected Derivatives

CompoundTargetIC₅₀ (µM)SI (Selectivity Index)
3-Phenyl derivativeHBV polymerase451.2
3-Methyl analogDNA triplex>100N/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.